molecular formula C13H19ClO2 B8556490 1-Chloroethyl adamantane-1-carboxylate

1-Chloroethyl adamantane-1-carboxylate

Cat. No.: B8556490
M. Wt: 242.74 g/mol
InChI Key: VUDLOLAZJLNVQF-UHFFFAOYSA-N
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Description

1-Chloroethyl adamantane-1-carboxylate is an adamantane-derived ester featuring a chloroethyl group attached to the carboxylate moiety. Adamantane derivatives are renowned for their rigid, lipophilic cage structure, which enhances metabolic stability and bioavailability.

Properties

Molecular Formula

C13H19ClO2

Molecular Weight

242.74 g/mol

IUPAC Name

1-chloroethyl adamantane-1-carboxylate

InChI

InChI=1S/C13H19ClO2/c1-8(14)16-12(15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3

InChI Key

VUDLOLAZJLNVQF-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)C12CC3CC(C1)CC(C3)C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations

Adamantane-1-carboxylate esters differ primarily in their ester substituents, which influence molecular weight, polarity, and reactivity:

Compound Molecular Formula Molecular Weight Substituent Key Structural Feature
Methyl adamantane-1-carboxylate C₁₂H₁₈O₂ 194.27 Methyl (-CH₃) Simple alkyl group, low steric hindrance
Ethyl adamantane-1-carboxylate C₁₃H₂₀O₂ 208.30 Ethyl (-CH₂CH₃) Moderate lipophilicity
1-Chloroethyl adamantane-1-carboxylate C₁₃H₁₉ClO₂ 242.74 Chloroethyl (-CH₂CH₂Cl) Electronegative chlorine atom, potential alkylating activity

Key Observations :

  • The chloroethyl group increases molecular weight by ~34.5 compared to the ethyl analog, enhancing lipophilicity (logP estimated to rise by ~1.5 units).

Physicochemical Properties

Property Methyl Ester Ethyl Ester 1-Chloroethyl Ester (Predicted)
Melting Point (°C) 37 Not reported ~50–60 (estimated)
Stability High High Moderate (Cl may hydrolyze)
LogP (Lipophilicity) ~3.0 ~3.5 ~5.0

Notes:

  • Chloroethyl's electronegativity may reduce hydrolytic stability compared to methyl/ethyl esters.
  • Higher lipophilicity suggests improved blood-brain barrier penetration, analogous to nitrosoureas with chloroethyl groups .

Market and Research Trends

  • Adamantane-1-carboxylic acid and its esters are commercially available, with suppliers in North America, Europe, and Asia .
  • Research focuses on derivatizing adamantane carboxylates for CNS-targeted therapies, leveraging their lipophilicity and stability .

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